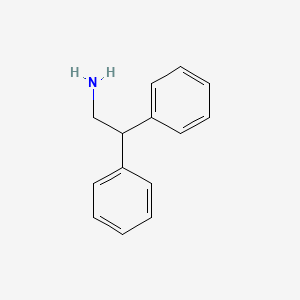

2,2-Diphenylethylamine

Description

The exact mass of the compound 2,2-Diphenylethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27209. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Diphenylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diphenylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMTUVIKZRXSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192732 | |

| Record name | 2,2-Diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-62-0 | |

| Record name | 2,2-Diphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3963-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3963-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XQD7X5YXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Diphenylethylamine synthesis protocols and mechanisms

An In-depth Technical Guide to the Synthesis of 2,2-Diphenylethylamine

Introduction

2,2-Diphenylethylamine is an organic compound featuring a central ethylamine moiety substituted with two phenyl groups at the same carbon atom.[1] Its chemical formula is C14H15N, and it serves as a crucial structural motif and building block in medicinal chemistry.[2] The lipophilicity and receptor-binding affinity conferred by the diphenylmethyl group make this scaffold valuable in the development of various therapeutic agents, particularly those targeting the central nervous system, including psychoactive and neuroprotective compounds.[1] This guide provides a detailed exploration of the primary synthetic protocols for 2,2-Diphenylethylamine, delving into the underlying mechanisms and practical considerations for each route. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis of this important molecular scaffold.

Section 1: Synthesis via Reduction of Diphenylacetonitrile

One of the most direct and widely employed strategies for synthesizing 2,2-Diphenylethylamine is through the reduction of the nitrile group of 2,2-diphenylacetonitrile (also known as diphenatrile or dipan).[3] This pathway is advantageous due to the relative accessibility of the nitrile precursor and the high efficiency of nitrile reduction methodologies. The overall process is a two-stage synthesis: first, the preparation of diphenylacetonitrile, followed by its reduction to the target primary amine.

Preparation of the Precursor: 2,2-Diphenylacetonitrile

The synthesis of the key intermediate, diphenylacetonitrile, can be accomplished through several established methods.

Method A: Friedel-Crafts Reaction of Benzene with α-Bromo-α-phenylacetonitrile

This classic two-step approach begins with the bromination of benzyl cyanide (phenylacetonitrile) to form α-bromo-α-phenylacetonitrile, which is a lachrymator and must be handled in a well-ventilated fume hood.[4][5] The intermediate is then used to alkylate benzene in a Friedel-Crafts reaction catalyzed by a Lewis acid, typically anhydrous aluminum chloride.[3][4]

Experimental Protocol: [4]

-

Bromination: In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and condenser, place 117 g (1 mole) of benzyl cyanide. Heat the flask to an internal temperature of 105–110 °C.

-

With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise over 1 hour, maintaining the temperature at 105–110 °C. Continue stirring at this temperature for an additional 15 minutes after the addition is complete.

-

Pass a stream of dry nitrogen through the apparatus to remove hydrogen bromide and any excess bromine. The resulting solution of α-bromo-α-phenylacetonitrile is used directly in the next step.

-

Friedel-Crafts Alkylation: In a separate 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.

-

Heat the benzene mixture to a vigorous reflux on a steam bath. Add the α-bromo-α-phenylacetonitrile solution from the previous step dropwise over 2 hours. The reaction is vigorous but can be controlled by the rate of addition.

-

After the addition is complete, continue refluxing for an additional hour.

-

Work-up: Cool the reaction mixture and pour it slowly onto a mixture of 500 g of crushed ice and 100 ml of concentrated hydrochloric acid. Separate the benzene layer.

-

Extract the aqueous layer twice with 250 ml portions of ether. Combine the organic (benzene and ether) layers.

-

Wash the combined organic solution successively with 500 ml of water, 250 ml of saturated sodium bicarbonate solution, and finally 500 ml of water.

-

Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation.

-

The crude product is purified by recrystallization from isopropyl alcohol to yield pure, white diphenylacetonitrile (m.p. 74–75 °C). Yields typically range from 50–60%.[4]

Causality and Field Insights: The initial bromination occurs at the benzylic position, which is activated for radical halogenation. The subsequent Friedel-Crafts reaction is a classic electrophilic aromatic substitution. The α-bromo-α-phenylacetonitrile, in the presence of AlCl₃, forms a carbocationic intermediate which is then attacked by the electron-rich benzene ring. The use of anhydrous conditions is critical, as aluminum chloride is deactivated by moisture.[5] The vigorous nature of the reaction necessitates slow addition of the alkylating agent and efficient heat management.

Caption: Workflow for the synthesis of Diphenylacetonitrile.

Method B: Alternative Routes to Diphenylacetonitrile

-

From Bromodiphenylmethane: An alternative route involves the reaction of bromodiphenylmethane with sodium cyanide. This nucleophilic substitution reaction is often facilitated by phase transfer catalysis to improve the interaction between the organic substrate and the inorganic cyanide salt.[3] (C₆H₅)₂CHBr + NaCN → (C₆H₅)₂CHCN + NaBr

-

From Phenylacetonitrile and Benzyl Alcohol: A high-yield method (reportedly ~90%) involves the alpha-aryl substitution of phenylacetonitrile with benzyl alcohol, catalyzed by a strong base like a sodium alkoxide.[6][7]

Reduction of Diphenylacetonitrile

Once diphenylacetonitrile is obtained, the final step is the reduction of the nitrile functionality to a primary amine. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend a stoichiometric excess (e.g., 1.5-2.0 equivalents) of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve diphenylacetonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety and for producing a granular precipitate of aluminum salts that is easily filtered.

-

Filter the resulting mixture and wash the precipitate thoroughly with ether or THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2,2-Diphenylethylamine.

-

The product can be further purified by recrystallization or distillation under high vacuum.

Causality and Field Insights: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by further hydride additions and subsequent hydrolysis during the workup to liberate the amine. The reaction is highly exothermic and reacts violently with protic solvents, necessitating anhydrous conditions and careful quenching. Catalytic hydrogenation using catalysts like Raney Nickel or Pd/C under a hydrogen atmosphere is an alternative that avoids reactive metal hydrides but requires specialized pressure equipment.

Caption: General mechanism for the reduction of a nitrile to a primary amine.

Section 2: Synthesis via the Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes or ketones.[8] To synthesize 2,2-Diphenylethylamine, a suitable ketone precursor such as 1,1-diphenylacetone would be required. The reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent, and it typically requires high temperatures (120-200 °C).[8][9][10]

Mechanism of the Leuckart Reaction

The reaction proceeds through the initial formation of an iminium ion, which is then reduced by formic acid (or formate).[8]

-

Amine/Carbonyl Condensation: Ammonia, generated from the decomposition of ammonium formate or formamide, adds to the carbonyl carbon of the ketone to form a carbinolamine intermediate.

-

Iminium Ion Formation: The carbinolamine dehydrates to form an iminium ion.

-

Hydride Transfer: The iminium ion is reduced by a hydride transfer from formic acid (or the formate ion), which decomposes to carbon dioxide. This yields the N-formyl derivative of the target amine.

-

Hydrolysis: The resulting N-formyl amine is then hydrolyzed under acidic or basic conditions to yield the final primary amine.

Caption: Logical workflow of the Leuckart reductive amination reaction.

Experimental Protocol (General): [10]

-

In a round-bottom flask fitted with a reflux condenser, combine the ketone (e.g., 1,1-diphenylacetone, 1 equivalent) and ammonium formate (a large excess, e.g., 3-5 equivalents).

-

Heat the mixture to 160-185 °C and maintain this temperature for several hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

-

Cool the reaction mixture and add a solution of hydrochloric acid to hydrolyze the intermediate formamide.

-

Reflux the acidic mixture for several hours to ensure complete hydrolysis.

-

After cooling, make the solution strongly basic with NaOH to liberate the free amine.

-

Extract the amine with an organic solvent (e.g., ether or dichloromethane).

-

Dry the organic extracts, remove the solvent, and purify the resulting amine by distillation or recrystallization.

Causality and Field Insights: The Leuckart reaction is a one-pot process but requires harsh conditions (high temperatures) which can limit its applicability to sensitive substrates. The yield can be moderate, and side reactions are possible.[8] However, it avoids the use of metal hydrides or high-pressure hydrogenation, making it a viable option in certain contexts. The key is driving the initial condensation to the iminium ion, which is then irreversibly reduced.

Section 3: Synthesis via Grignard Reaction

Grignard reactions are a cornerstone of C-C bond formation. While less common for synthesizing this specific primary amine directly, a plausible route involves the addition of a phenyl Grignard reagent to phenylacetonitrile.

Proposed Mechanism

-

Grignard Addition: Phenylmagnesium bromide (PhMgBr) adds across the carbon-nitrogen triple bond of phenylacetonitrile. This forms a magnesium salt of a ketimine intermediate after the initial addition.

-

Hydrolysis: Careful acidic workup hydrolyzes the imine intermediate to form a ketone, 1,1-diphenylacetone.

-

Reductive Amination: The resulting ketone can then be converted to 2,2-Diphenylethylamine using a standard reductive amination protocol, such as the Leuckart reaction described above, or by forming an oxime followed by reduction.

This two-step sequence (Grignard followed by reductive amination) represents a convergent approach to the target molecule.

Caption: Proposed Grignard-based route to 2,2-Diphenylethylamine.

Section 4: Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Reduction of Diphenylacetonitrile | Route 2: Leuckart Reaction | Route 3: Grignard Pathway |

| Starting Materials | Benzyl cyanide, Benzene, Bromine, AlCl₃ | 1,1-Diphenylacetone, Ammonium formate | Phenylacetonitrile, Phenyl bromide, Mg |

| Key Intermediates | α-Bromo-α-phenylacetonitrile, Diphenylacetonitrile | Iminium ion, N-formyl amine | Ketimine, 1,1-Diphenylacetone |

| Number of Steps | 2-3 (from benzyl cyanide) | 1 (from ketone) + Hydrolysis | 2 (Grignard + Reductive Amination) |

| Typical Yields | Moderate to Good (50-60% for nitrile synthesis)[4] | Moderate | Moderate to Good |

| Scalability | Well-established and scalable | Scalable, but high temps can be an issue | Readily scalable |

| Key Hazards | Lachrymatory intermediate (bromoacetonitrile), AlCl₃ (moisture sensitive), LiAlH₄ (pyrophoric), H₂ gas (flammable) | High temperatures, CO₂ evolution (pressure) | Grignard reagent (moisture/air sensitive) |

| Advantages | Direct, well-documented procedures available | One-pot from ketone, avoids metal hydrides | Convergent, utilizes common reagents |

| Disadvantages | Use of hazardous reagents | High temperatures, potentially moderate yields | Multi-step from simple precursors |

Conclusion

The synthesis of 2,2-Diphenylethylamine can be achieved through several strategic pathways, each with distinct advantages and challenges. The most established and direct route involves the preparation of 2,2-diphenylacetonitrile via a Friedel-Crafts reaction, followed by its reduction using either catalytic hydrogenation or a chemical reductant like LiAlH₄. This method, while involving hazardous intermediates, is well-documented and reliable. Alternative methods, such as the Leuckart reaction or a Grignard-based approach, offer valuable options that may be preferable depending on the available starting materials, equipment, and safety considerations. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors of yield, purity, cost, safety, and scalability.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,2-Diphenylethylamine | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

A-Z-Leitfaden zur spektroskopischen Charakterisierung von 2,2-Diphenylethylamin

Verfasst von: Senior Application Scientist, Gemini Laboratories

Abstrakt: Dieses Dokument bietet eine detaillierte technische Anleitung zur spektroskopischen Charakterisierung von 2,2-Diphenylethylamin, einer wichtigen Verbindung in der pharmazeutischen Entwicklung.[1] Es werden die grundlegenden Techniken der Kernspinresonanz (NMR), der Infrarotspektroskopie (IR) und der Massenspektrometrie (MS) behandelt. Der Schwerpunkt liegt dabei auf der Verknüpfung von experimentellen Daten mit der molekularen Struktur. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll als umfassende Referenz für die Analyse dieser und ähnlicher Verbindungen dienen.

Einleitung

2,2-Diphenylethylamin ist ein organisches Molekül, das aus einem zentralen Ethylamin-Rückgrat besteht, an das zwei Phenylgruppen gebunden sind.[1] Diese strukturelle Anordnung verleiht der Verbindung eine hohe Lipophilie und eine Affinität zu verschiedenen Rezeptoren, was sie zu einem wertvollen Baustein in der medizinischen Chemie macht.[1] Um die Reinheit, Identität und Struktur von 2,2-Diphenylethylamin in der Forschung und Entwicklung sicherzustellen, ist eine gründliche spektroskopische Charakterisierung unerlässlich. Dieser Leitfaden beschreibt die Anwendung der NMR-, IR- und MS-Techniken zur vollständigen Analyse der Verbindung.

Molekülstruktur und Analyseverfahren

Die systematische Analyse von 2,2-Diphenylethylamin beginnt mit dem Verständnis seiner Struktur und der daraus resultierenden spektroskopischen Eigenschaften. Das folgende Diagramm veranschaulicht den Arbeitsablauf der Charakterisierung.

Abbildung 1: Arbeitsablauf der spektroskopischen Charakterisierung.

Kernspinresonanz (NMR)-Spektroskopie

Die NMR-Spektroskopie ist ein leistungsstarkes Werkzeug zur Aufklärung der molekularen Struktur, indem sie Informationen über die chemische Umgebung der Wasserstoff- (¹H) und Kohlenstoffatome (¹³C) liefert.

¹H-NMR-Spektroskopie

Das ¹H-NMR-Spektrum von 2,2-Diphenylethylamin, typischerweise in deuteriertem Chloroform (CDCl₃) aufgenommen, zeigt charakteristische Signale für die verschiedenen Protonen im Molekül.[2]

Tabelle 1: ¹H-NMR-Daten für 2,2-Diphenylethylamin

| Chemische Verschiebung (ppm) | Multiplizität | Integration | Zuordnung |

| 7,48 - 6,99 | Multiplett | 10H | Aromatische Protonen (C₆H₅) |

| 3,96 | Triplett | 1H | Methin-Proton (-CH) |

| 3,30 | Dublett | 2H | Methylen-Protonen (-CH₂) |

| 1,17 | Singulett | 2H | Amin-Protonen (-NH₂) |

Datenquelle: ChemicalBook[3]

Interpretation:

-

Das breite Multiplett im Bereich von 7,48-6,99 ppm ist charakteristisch für die Protonen der beiden Phenylringe.[3]

-

Das Triplett bei 3,96 ppm entspricht dem Methin-Proton, das an die beiden Phenylringe und die Ethylgruppe gebunden ist.[3]

-

Das Dublett bei 3,30 ppm wird den beiden Protonen der Methylengruppe zugeordnet, die an die Aminogruppe gekoppelt sind.[3]

-

Das Singulett bei 1,17 ppm ist den beiden Protonen der primären Aminogruppe zuzuordnen.[3] Die chemische Verschiebung dieses Signals kann je nach Konzentration und Lösungsmittel variieren.

¹³C-NMR-Spektroskopie

Das ¹³C-NMR-Spektrum liefert Informationen über die verschiedenen Kohlenstoffumgebungen im Molekül.[4]

Tabelle 2: ¹³C-NMR-Daten für 2,2-Diphenylethylamin

| Chemische Verschiebung (ppm) | Zuordnung |

| 165 - 190 | Carbonsäurederivate (nicht vorhanden) |

| >200 | Aldehyd, Keton (nicht vorhanden) |

| 125 - 170 | Aromatische Kohlenstoffe |

| 60 - 80 | C-O (Ether/Alkohol) (nicht vorhanden) |

| 40 - 55 | Allylisch, Benzylisch, Keton-α-C |

| 10 - 50 | Alkan C-H |

Typische Bereiche, Quelle: Oregon State University[5]

Interpretation:

-

Aromatische Region (125-170 ppm): In diesem Bereich werden mehrere Signale für die Kohlenstoffatome der beiden Phenylringe erwartet.

-

Aliphatische Region (10-55 ppm): Hier erscheinen die Signale für das Methin-Kohlenstoffatom (-CH) und das Methylen-Kohlenstoffatom (-CH₂). Basierend auf ähnlichen Strukturen wird das Methin-Kohlenstoffatom bei etwa 50,40 ppm und das Methylen-Kohlenstoffatom bei etwa 43,41 ppm erwartet.[1]

Experimentelles Protokoll für die NMR-Spektroskopie

-

Probenvorbereitung: Lösen Sie ca. 5-10 mg 2,2-Diphenylethylamin in ca. 0,7 ml deuteriertem Lösungsmittel (z. B. CDCl₃) in einem NMR-Röhrchen.

-

Geräteeinstellungen (Beispiel für ein 400-MHz-Gerät):

-

¹H-NMR:

-

Spektralbreite: -2 bis 12 ppm

-

Pulsbreite: 30°

-

Relaxationsverzögerung: 1 s

-

Anzahl der Scans: 16

-

-

¹³C-NMR:

-

Spektralbreite: -10 bis 220 ppm

-

Pulsbreite: 45°

-

Relaxationsverzögerung: 2 s

-

Anzahl der Scans: 1024

-

-

-

Datenverarbeitung: Führen Sie eine Fourier-Transformation der Rohdaten durch, gefolgt von einer Phasen- und Basislinienkorrektur. Kalibrieren Sie das Spektrum anhand des Lösungsmittelsignals (CDCl₃: 7,26 ppm für ¹H, 77,16 ppm für ¹³C).

Infrarot (IR)-Spektroskopie

Die IR-Spektroskopie identifiziert funktionelle Gruppen in einem Molekül durch die Messung der Absorption von Infrarotstrahlung, die Molekülschwingungen anregt.

Tabelle 3: Charakteristische IR-Absorptionsbanden für 2,2-Diphenylethylamin

| Wellenzahl (cm⁻¹) | Schwingungsart | Funktionelle Gruppe |

| 3300 - 3500 | N-H-Streckschwingung | Primäres Amin (-NH₂) |

| 3000 - 3100 | C-H-Streckschwingung (aromatisch) | Aromatische Ringe |

| 2850 - 3000 | C-H-Streckschwingung (aliphatisch) | -CH, -CH₂ |

| 1600, 1450 | C=C-Streckschwingung (aromatisch) | Aromatische Ringe |

| 700 - 750, 690 - 710 | C-H-Biegeschwingung (außerhalb der Ebene) | Monosubstituierte Phenylringe |

Interpretation: Das IR-Spektrum von 2,2-Diphenylethylamin zeigt die charakteristischen Banden für die primäre Aminogruppe (N-H-Streckschwingungen), die aromatischen Ringe (C-H- und C=C-Streckschwingungen) und die aliphatische Kette (C-H-Streckschwingungen).[6]

Experimentelles Protokoll für die FTIR-Spektroskopie (ATR-Methode)

-

Probenvorbereitung: Geben Sie eine kleine Menge der festen oder flüssigen Probe direkt auf den ATR-Kristall.

-

Messung: Nehmen Sie ein Hintergrundspektrum (ohne Probe) auf. Platzieren Sie die Probe auf dem Kristall und nehmen Sie das Probenspektrum auf.

-

Geräteeinstellungen:

-

Spektralbereich: 4000 - 400 cm⁻¹

-

Auflösung: 4 cm⁻¹

-

Anzahl der Scans: 32

-

-

Datenverarbeitung: Das Probenspektrum wird automatisch gegen das Hintergrundspektrum korrigiert.

Massenspektrometrie (MS)

Die Massenspektrometrie bestimmt das Molekulargewicht und liefert Informationen über die Struktur durch die Analyse der Fragmentierung des Moleküls.

Abbildung 2: Vereinfachtes Fragmentierungsschema von 2,2-Diphenylethylamin.

Interpretation:

-

Molekülion (M⁺˙): Das Molekülion wird bei einem Masse-zu-Ladung-Verhältnis (m/z) von 197 erwartet, was dem Molekulargewicht der Verbindung entspricht.[3]

-

Hauptfragmentierung: Die häufigste Fragmentierung bei aliphatischen Aminen ist die α-Spaltung, bei der die Bindung zwischen dem α- und β-Kohlenstoffatom gebrochen wird.[7][8]

-

Weitere Fragmente: Weitere signifikante Peaks bei m/z = 166, 165 und 152 entstehen durch den sukzessiven Verlust von Wasserstoffatomen oder kleinen Neutralteilchen aus dem Fragment bei m/z = 167.[3]

Experimentelles Protokoll für die GC-MS

-

Probenvorbereitung: Lösen Sie eine geringe Menge der Probe in einem geeigneten flüchtigen Lösungsmittel (z. B. Dichlormethan oder Methanol).

-

Gaschromatographie (GC):

-

Injektor-Temperatur: 250 °C

-

Säule: Standard-Nichtpolar (z. B. DB-5ms)

-

Temperaturprogramm: Start bei 50 °C, dann mit 10 °C/min auf 280 °C heizen.

-

-

Massenspektrometrie (MS):

-

Ionisationsmethode: Elektronenstoßionisation (EI) bei 70 eV.

-

Massenbereich: m/z 30 - 400

-

Ionenquellentemperatur: 230 °C

-

Zusammenfassung und Schlussfolgerung

Die kombinierte Anwendung von NMR-, IR- und MS-Spektroskopie ermöglicht eine umfassende und eindeutige Charakterisierung von 2,2-Diphenylethylamin. Die ¹H- und ¹³C-NMR-Spektren bestätigen die Anordnung der Protonen und Kohlenstoffatome, das IR-Spektrum identifiziert die charakteristischen funktionellen Gruppen, und die Massenspektrometrie bestätigt das Molekulargewicht und liefert durch die Analyse der Fragmentierungsmuster weitere strukturelle Beweise. Diese multitechnische Vorgehensweise ist ein grundlegender Standard in der chemischen Analyse und unerlässlich für die Qualitätskontrolle und Strukturbestätigung in der pharmazeutischen Forschung und Entwicklung.

Referenzen

-

PubChem. (n.d.). 2,2-Diphenylethylamine. Abgerufen von [Link]

-

SpectraBase. (n.d.). 2,2-Diphenylethylamine TMS - Optional[13C NMR] - Chemical Shifts. Abgerufen von [Link]

-

SpectraBase. (n.d.). 2,2-Diphenylethylamine - Optional[1H NMR] - Spectrum. Abgerufen von [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,2-Diphenylethylamine. In NIST Chemistry WebBook. Abgerufen von [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Abgerufen von [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds. Abgerufen von [Link]

-

Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Abgerufen von [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Abgerufen von [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Abgerufen von [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. Abgerufen von [Link]

-

Dopfer, O., & Fornarinib, S. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 17(13), 8349-8357. [Link]

-

SpectraBase. (n.d.). 2,2-Diphenylethylamine TMS - Optional[MS (GC)] - Spectrum. Abgerufen von [Link]

-

PubChem. (n.d.). 1,2-Diphenylethylamine. Abgerufen von [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Welcome to the NIST WebBook. Abgerufen von [Link]

-

University of California, Los Angeles (UCLA). (n.d.). Mass Spectrometry: Fragmentation. Abgerufen von [Link]

-

SpectraBase. (n.d.). 2,2'-diethyldiphenylamine - Optional[FTIR] - Spectrum. Abgerufen von [Link]

-

MDPI. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(m1993). [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Abgerufen von [Link]

-

Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

-

Schug, K. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Abgerufen von [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Abgerufen von [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Abgerufen von [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2,2-Diphenylethanol. In NIST Chemistry WebBook. Abgerufen von [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Abgerufen von [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 2,2-Diphenylethanol. In NIST Chemistry WebBook. Abgerufen von [Link]

-

MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(m1257). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2,2-Diphenylethylamine(3963-62-0) 1H NMR spectrum [chemicalbook.com]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2,2-Diphenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

-

Melting Point and Enthalpy of Fusion: Influencing manufacturing processes such as milling and granulation.

-

Hygroscopicity: Impacting formulation stability and shelf-life.

-

Mechanical Properties: Affecting tabletability and powder flow.

Therefore, a comprehensive understanding and control of polymorphism are regulatory requirements and essential for the development of safe, effective, and stable drug products. 2,2-Diphenylethylamine, as a key building block for various pharmaceuticals, warrants a thorough investigation of its solid-state chemistry to ensure the quality and consistency of any resulting drug substance.

The Known Polymorphic Landscape of 2,2-Diphenylethylamine: An Unresolved Picture

The Crystallography Open Database (COD) provides an initial indication of polymorphism for 2,2-Diphenylethylamine, with two distinct entries:

| Compound | Crystallography Open Database (COD) ID |

| 2,2-Diphenylethylamine | 2014941[1] |

| 2,2-Diphenylethylamine | 2014942[1] |

The existence of these two entries strongly suggests that at least two polymorphic forms of 2,2-Diphenylethylamine have been identified. However, the detailed crystallographic information files (CIFs) for these structures are not publicly accessible. This information gap necessitates a de novo experimental investigation to elucidate the crystal structures and characterize the properties of these and any other potential polymorphs.

Experimental Workflow for Polymorph Discovery and Characterization

A systematic approach is required to explore the polymorphic landscape of a compound. The following workflow outlines the key stages, from polymorph screening to in-depth characterization and stability assessment.

Caption: A comprehensive workflow for the discovery and characterization of polymorphs.

Polymorph Screening: The Hunt for New Crystalline Forms

The initial step is a comprehensive polymorph screen designed to induce crystallization under a wide range of conditions to access both thermodynamically stable and metastable forms.

Experimental Protocol: High-Throughput Polymorph Screening

-

Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be chosen.

-

Crystallization Techniques: Employ a variety of methods to induce crystallization:

-

Slow Evaporation: Solutions of 2,2-Diphenylethylamine in various solvents are allowed to evaporate slowly at different temperatures.

-

Cooling Crystallization: Saturated solutions are slowly cooled to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent (in which the compound is poorly soluble) is added to a solution to trigger precipitation.

-

Slurry Conversion: A suspension of the starting material is stirred in different solvents at various temperatures for an extended period to facilitate conversion to more stable forms.

-

Melt Crystallization: The material is melted and then cooled at different rates to encourage the formation of different polymorphs.

-

-

Analysis of Solids: The resulting solid from each experiment is analyzed by a rapid screening technique, typically Powder X-Ray Diffraction (PXRD), to identify unique crystalline forms.

Single-Crystal X-Ray Diffraction (SC-XRD): The Definitive Structure

Once different crystalline forms are identified, the ultimate goal is to grow single crystals of each polymorph suitable for SC-XRD analysis. This technique provides the precise three-dimensional arrangement of molecules in the crystal lattice.

Experimental Protocol: Single Crystal Growth

-

Method Selection: Techniques such as slow evaporation, vapor diffusion, or slow cooling of a dilute solution are commonly employed.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information on:

-

Unit cell parameters (a, b, c, α, β, γ)

-

Space group

-

Atomic coordinates

-

Molecular conformation and packing

-

Intermolecular interactions (e.g., hydrogen bonding)

-

Powder X-Ray Diffraction (PXRD): The Crystalline Fingerprint

PXRD is an indispensable tool for the routine identification and characterization of polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint."

Experimental Protocol: Powder X-Ray Diffraction

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram is analyzed for peak positions and relative intensities. This experimental pattern can be compared to simulated patterns generated from single-crystal data to confirm the identity of the polymorph and assess its phase purity.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Behavior

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining the thermal properties of polymorphs and investigating their phase transitions.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Temperature Program: The sample is subjected to a controlled temperature program, typically a linear heating rate.

-

Data Interpretation: The DSC thermogram reveals endothermic and exothermic events:

-

Melting: An endothermic peak indicating the melting point and enthalpy of fusion of a polymorph. Different polymorphs will have different melting points.

-

Crystallization: An exothermic peak indicating the crystallization of an amorphous or metastable form.

-

Solid-Solid Phase Transitions: Endothermic or exothermic peaks corresponding to the conversion of one polymorph to another.

-

The relative thermodynamic stability of polymorphs can often be inferred from their melting behavior according to the "heat of fusion rule," which states that the polymorph with the higher melting point and higher heat of fusion is generally the more stable form at the melting point.

Raman Spectroscopy: A Vibrational Fingerprint

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. Since the crystalline environment influences these vibrations, different polymorphs will exhibit distinct Raman spectra.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser, and the scattered light is collected and analyzed.

-

Spectral Interpretation: The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in wavenumbers, cm⁻¹). Differences in peak positions, intensities, and the presence or absence of peaks can be used to differentiate between polymorphs.

Thermodynamic and Kinetic Stability: A Crucial Distinction

Understanding the thermodynamic and kinetic relationship between polymorphs is essential for selecting the most appropriate form for development.

-

Thermodynamic Stability: The most stable polymorph at a given temperature and pressure has the lowest Gibbs free energy. A monotropic system has one polymorph that is the most stable at all temperatures below the melting point. An enantiotropic system has a transition temperature at which the stability relationship between two polymorphs inverts.

-

Kinetic Stability: A metastable polymorph may persist for a significant period if the activation energy for conversion to the more stable form is high.

Experimental Workflow: Determining Thermodynamic Stability

Caption: Workflow for determining the thermodynamically stable polymorph.

Experimental Protocol: Slurry Conversion for Thermodynamic Stability

-

Preparation: A suspension containing a mixture of the known polymorphs of 2,2-Diphenylethylamine is prepared in a solvent in which the compound has moderate solubility.

-

Equilibration: The slurry is stirred at a constant temperature for an extended period.

-

Analysis: Aliquots of the solid are periodically removed and analyzed by PXRD to monitor the polymorphic composition.

Conclusion: Towards a Complete Solid-State Understanding

A thorough investigation of the crystal structure and polymorphism of 2,2-Diphenylethylamine is a critical step in mitigating risks during drug development. The absence of detailed public crystallographic data for the two indexed forms of this compound highlights the importance of the experimental workflows outlined in this guide. By systematically screening for polymorphs, definitively determining their crystal structures via SC-XRD, and characterizing their physicochemical properties and stability relationships using PXRD, DSC, and Raman spectroscopy, researchers can gain a comprehensive understanding of the solid-state landscape of 2,2-Diphenylethylamine. This knowledge is fundamental to selecting the optimal polymorphic form for development and ensuring the consistent quality, safety, and efficacy of any resulting pharmaceutical product.

References

-

Crystallography Open Database. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Diphenylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Physicochemical properties of 2,2-Diphenylethylamine and its salts

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Diphenylethylamine and Its Salts

Introduction

2,2-Diphenylethylamine is a primary amine featuring a central ethylamine core substituted with two phenyl groups on the same carbon atom. This unique structural arrangement confers notable properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its scaffold is recognized for contributing to lipophilicity and enhancing receptor-binding affinity, positioning it as a key intermediate in the development of psychoactive agents, neuroprotective compounds, and selective serotonin reuptake inhibitors (SSRIs).[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Diphenylethylamine and explores the characteristics of its salt forms, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of 2,2-Diphenylethylamine (Free Base)

The physical and chemical characteristics of 2,2-Diphenylethylamine dictate its behavior in various chemical environments and are fundamental to its application in synthesis and formulation. These properties are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅N | [3][4][5][6] |

| Molecular Weight | 197.28 g/mol | [3][5][6] |

| CAS Number | 3963-62-0 | [3][4][6][7] |

| Appearance | White to light yellow or red-pink fused solid/crystal | [3][4][7][8] |

| Melting Point | 41-49 °C | [3][4][5][7][9][10] |

| Boiling Point | 139-140 °C @ 1.2 mmHg; 170 °C @ 11 Torr | [3][4][5][7] |

| Density | ~1.03 - 1.05 g/cm³ (estimate) | [4][7] |

| pKa (Predicted) | 9.16 ± 0.10 | [3][4][8] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether, chloroform | [3][4][8] |

| Flash Point | >113 °C (>230 °F) | [3][4][9] |

Melting and Boiling Point

2,2-Diphenylethylamine is a solid at room temperature, with a reported melting point range of 41-49 °C.[3][4][5][9][10] This relatively low melting point is characteristic of many small organic molecules with moderate intermolecular forces. The boiling point is significantly higher, reported as 139-140 °C under reduced pressure (1.2 mmHg), which is a common practice to prevent decomposition at higher temperatures.[3][4][5]

Acidity (pKa)

The predicted pKa of 9.16 highlights the basic nature of the primary amine group.[3][4][8] This value is crucial as it indicates that at physiological pH (~7.4), 2,2-Diphenylethylamine will exist predominantly in its protonated, cationic form. This property is fundamental to its interaction with biological targets and is the chemical basis for the formation of stable salts.

Solubility Profile

The molecule's solubility is dictated by the large, nonpolar surface area of the two phenyl rings, which renders it insoluble in water.[4] However, it is readily soluble in organic solvents such as methanol, ethanol, ether, and chloroform.[3][4] This lipophilic character is a key consideration in designing reaction conditions and purification protocols, as well as in predicting its behavior in biological systems, such as crossing the blood-brain barrier.

Formation and Properties of Salts

In pharmaceutical development, converting basic amines into salt forms is a standard strategy to enhance aqueous solubility, improve stability, and facilitate handling and formulation. The primary amine of 2,2-Diphenylethylamine readily reacts with acids to form ammonium salts.

Caption: Acid-base equilibrium of 2,2-Diphenylethylamine.

Common salt forms would include the hydrochloride (HCl) and hydrobromide (HBr) salts. While specific experimental data for the salts of 2,2-Diphenylethylamine are not detailed in the available literature, their properties can be inferred from analogous compounds like phenethylamine hydrobromide.[11][12]

-

Expected Properties of Salts:

-

Appearance: White to off-white crystalline solids.[13]

-

Melting Point: Significantly higher and more defined than the free base due to the strong ionic forces in the crystal lattice. For example, phenethylamine hydrobromide has a melting point of 270 °C.[12]

-

Solubility: Markedly improved aqueous solubility compared to the free base. The ionic nature of the salt allows for favorable interactions with polar water molecules.[11]

-

Stability: Generally more stable to oxidation and degradation than the free base, leading to a longer shelf-life.[11]

-

Spectroscopic and Analytical Characterization

A combination of analytical techniques is employed to confirm the identity and purity of 2,2-Diphenylethylamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the two phenyl groups (typically in the 7.1-7.4 ppm range), a triplet for the methine proton (CH), a doublet for the methylene protons (CH₂), and a broad singlet for the amine (NH₂) protons.[14][15] The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would display distinct signals for the different carbon environments, including the aromatic carbons and the two aliphatic carbons of the ethylamine chain.[16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic rings (above 3000 cm⁻¹), and C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹).[6]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern. The molecule would show a molecular ion peak corresponding to its molecular weight (197.28 g/mol ).[6] Fragmentation analysis can help elucidate the structure.[17]

-

UV-Vis Spectroscopy: Due to the presence of the two phenyl groups, 2,2-Diphenylethylamine exhibits absorption in the UV region, typically around 250-270 nm. This property is useful for quantitative analysis using spectrophotometry.[18]

Experimental Protocols: Foundational Property Determination

The following protocols describe methodologies for determining fundamental physicochemical properties. The rationale behind each step is provided to ensure a deep understanding of the process.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is a standard, reliable method for determining the melting point range of a solid crystalline compound.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the 2,2-Diphenylethylamine sample is finely crushed into a powder. This is crucial for uniform packing and efficient heat transfer. The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point. A slow rate is essential to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Recording the Range: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the last solid crystal melts completely into a clear liquid.

-

-

Reporting: The melting point is reported as this range. A narrow range (e.g., 1-2 °C) is indicative of a high-purity compound.

Protocol 2: Qualitative Solubility Assessment

This protocol provides a straightforward method to determine the qualitative solubility of 2,2-Diphenylethylamine in various solvents.

Step-by-Step Methodology:

-

Preparation: Label a series of small test tubes with the solvents to be tested (e.g., Water, Methanol, Dichloromethane).

-

Dispensing: Add approximately 10-20 mg of 2,2-Diphenylethylamine to each test tube. The exact mass is less critical than ensuring it is consistent across all tubes.

-

Solvent Addition: Add the first solvent dropwise, up to 1 mL, while agitating the mixture (e.g., using a vortex mixer). The dropwise addition allows for the observation of solubility at different concentrations.

-

Observation: Observe the mixture carefully.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the observations for each solvent. For a more quantitative approach, one could measure the amount of solute needed to saturate a specific volume of solvent.

Conclusion

The physicochemical properties of 2,2-Diphenylethylamine, particularly its basicity, lipophilicity, and solid-state characteristics, are integral to its utility as a synthetic intermediate. Its predicted pKa governs its behavior in physiological environments and enables the formation of more soluble and stable salt forms, a critical aspect of drug development. A thorough understanding of these properties, confirmed through robust analytical characterization and standardized experimental protocols, is essential for its effective application in research and industry.

References

-

2,2-Diphenylethylamine. (2024, April 9). ChemBK. Retrieved from [Link]

-

2,2-Diphenylethylamine. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

2,2-Diphenylethylamine | C14H15N | CID 77575. (n.d.). PubChem. Retrieved from [Link]

-

2,2-Diphenylethylamine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

N-(2,2-Diphenylethyl)furan-2-carboxamide. (n.d.). MDPI. Retrieved from [Link]

-

2,2-Diphenylethylamine TMS - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (2014). PubMed. Retrieved from [Link]

-

Photodelivery of β-phenylethylamines. (2020). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2-Diphenylethylamine CAS#: 3963-62-0 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2,2-Diphenylethylamine | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 2,2-Diphenylethylamine price,buy 2,2-Diphenylethylamine - chemicalbook [chemicalbook.com]

- 9. 2,2-ジフェニルエチルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,2-Diphenylethylamine, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Buy 2-Phenylethylamine hydrobromide | 53916-94-2 [smolecule.com]

- 12. CAS # 53916-94-2, Phenethylamine hydrobromide, 2-phenylethanamine hydrobromide - chemBlink [sdhlbiochem.chemblink.com]

- 13. 2-Phenylethylamine Hydrobromide | CymitQuimica [cymitquimica.com]

- 14. 2,2-Diphenylethylamine(3963-62-0) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

Biological Activity of Novel 2,2-Diphenylethylamine Derivatives: From Synthesis to Therapeutic Potential

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,2-diphenylethylamine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1] Its inherent lipophilicity and capacity for receptor binding make it an attractive starting point for the development of novel drugs.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of novel derivatives based on this core structure. We will explore the diverse therapeutic potential of these compounds, focusing on their antimicrobial, anticancer, and neuroprotective activities. By synthesizing data from recent studies, this paper explains the structure-activity relationships that govern their efficacy and details the experimental protocols necessary for their evaluation.

Introduction: The 2,2-Diphenylethylamine Scaffold

The broader 2-phenethylamine framework is a cornerstone of neuropharmacology, most notably represented by endogenous catecholamines like dopamine and norepinephrine, which are critical for mood, stress response, and motor control.[1][2] The addition of a second phenyl group at the 2-position creates the 2,2-diphenylethylamine structure, which significantly enhances lipophilicity and modulates receptor interaction profiles. This core is found in well-established drugs such as the antihistamine Diphenhydramine and the wakefulness-promoting agent Modafinil, highlighting its versatility and therapeutic relevance.[1]

The rationale for developing novel derivatives stems from the need for agents with improved potency, selectivity, and safety profiles. By chemically modifying the parent scaffold—through substitutions on the phenyl rings or alterations at the amine terminus—researchers can fine-tune the molecule's properties to target specific biological pathways and address unmet medical needs in oncology, infectious disease, and neurology.

Synthetic Strategies: A Generalized Approach

The synthesis of novel 2,2-diphenylethylamine derivatives typically involves the modification of the primary amine group. A common and straightforward approach is N-acylation, where the parent 2,2-diphenylethylamine is reacted with an acyl chloride or a carboxylic acid to form a stable amide linkage. This process allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space.

Below is a generalized workflow for the synthesis of an N-acyl-2,2-diphenylethylamine derivative.

Caption: Generalized workflow for the synthesis of novel 2,2-diphenylethylamine derivatives.

Key Biological Activities and Mechanistic Insights

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new chemical entities with antimicrobial properties. Derivatives of the related diphenylamine and phenethylamine scaffolds have demonstrated significant potential in this area.

Structure-Activity Relationship (SAR): Studies on diphenylamine derivatives have shown that the nature of substituents plays a crucial role in determining activity.

-

Antibacterial Activity: The presence of electron-releasing groups, such as methoxy (-OCH₃) or methyl (-CH₃), tends to enhance antibacterial efficacy.[3]

-

Antifungal Activity: Conversely, compounds bearing electron-withdrawing groups, like chloro (-Cl), have exhibited more potent antifungal activity.[3]

Some derivatives, such as 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide, have shown significant activity against both bacteria and fungi, including Bacillus subtilis, Escherichia coli, and Aspergillus niger.[3] Furthermore, novel β-lactam derivatives based on a phenethylamine core have shown potent antibacterial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.98 to 250 µg/mL against bacteria responsible for nosocomial infections.[4] Some of these compounds also act as inhibitors of the β-lactamase enzyme, a key bacterial resistance mechanism.[4][5]

Data Summary: Antimicrobial Activity

| Compound Class | Example Compound | Target Organism(s) | Activity Metric | Reference |

| Diphenylamine Derivative | 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1) | Rhizopus oryzae, A. niger | Significant zone of inhibition | [3] |

| Diphenylamine Derivative | 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5) | Various bacteria & fungi | Significant antimicrobial activity | [3] |

| Phenethylamine β-Lactam | Compound 19 | Nosocomial bacterial isolates | MIC: 0.98-250 µg/mL | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This protocol is a standard method for assessing the antimicrobial activity of novel compounds. The choice of the disc diffusion method provides a reliable, qualitative, and semi-quantitative measure of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes to a uniform thickness.

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the prepared inoculum.

-

Disc Application: Sterilize blank paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

-

Incubation: Place the impregnated discs onto the inoculated agar surface. Include a solvent-only disc as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control. Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

The development of selective cytotoxic agents is a primary goal in oncology research. Several derivatives of phenethylamine and related structures have shown promising anticancer activity against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis A key mechanism for effective anticancer agents is the induction of programmed cell death, or apoptosis. Studies on phenazinamine and bispidine derivatives have shown that active compounds can trigger this pathway.[6][7] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death. Importantly, some compounds exhibit selective toxicity, proving more effective against cancer cells (like HepG2) while sparing normal cells (like WI-38 fibroblasts).[7]

Caption: Proposed apoptotic pathway induced by an anticancer derivative.

Data Summary: In Vitro Anticancer Activity (IC₅₀)

| Compound Class | Example Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Phenethylamine β-Lactam | Compound 19 | Caco-2 | Colorectal Cancer | Potent activity reported | [4] |

| 2-Phenazinamine Derivative | Compound 4 | K562 | Myelogenous Leukemia | Comparable to Cisplatin | [6] |

| 2-Phenazinamine Derivative | Compound 4 | HepG2 | Hepatocellular Carcinoma | Comparable to Cisplatin | [6] |

| Hydroxylated Biphenyl | Compound 11 | Melanoma Cells | Malignant Melanoma | 1.7 ± 0.5 µM | [8] |

| Hydroxylated Biphenyl | Compound 12 | Melanoma Cells | Malignant Melanoma | 2.0 ± 0.7 µM | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for evaluating the cytotoxic potential of novel compounds.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Cisplatin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Neuroprotective and Anti-Neuroinflammatory Activity

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. The 2,2-diphenylethylamine scaffold is considered a valuable starting point for agents targeting these pathologies.[1]

Mechanism of Action: Attenuation of Neuroinflammation Neuroinflammation, often mediated by activated microglia, plays a central role in neurodegeneration. A key signaling pathway involved is the Nuclear Factor kappa-B (NF-κB) pathway. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Synthetic derivatives of natural products like ramalin have been shown to exert neuroprotective effects by inhibiting this nuclear translocation of NF-κB in microglial cells, thereby reducing the inflammatory response and protecting neurons from inflammation-induced apoptosis.[9] This antioxidant and anti-inflammatory activity is a common mechanism for many neuroprotective phytochemicals.[10][11]

Caption: Inhibition of the NF-κB neuroinflammatory pathway by a neuroprotective derivative.

Experimental Protocol: In Vitro Neuroprotection Assay (LPS-induced Microglial Activation)

This protocol assesses a compound's ability to protect against neuroinflammation by measuring the suppression of inflammatory markers in activated microglial cells.

-

Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 24-well plate until they reach 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to inflammatory stimulation.

-

Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the media at a final concentration of 100 ng/mL. Include wells with no treatment (negative control) and wells with LPS only (positive control).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. To 50 µL of supernatant, add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only control indicates inhibition of nitric oxide production.

-

Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines like TNF-α or IL-6 using commercially available ELISA kits, following the manufacturer's protocol. A reduction in cytokine levels demonstrates an anti-inflammatory effect.

-

Cell Viability Check: Perform an MTT assay on the remaining cells to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

Future Perspectives and Conclusion

Novel derivatives of 2,2-diphenylethylamine represent a promising and versatile class of compounds with a broad spectrum of potential therapeutic applications. The research highlighted in this guide demonstrates their significant antimicrobial, anticancer, and neuroprotective activities. The ability to systematically modify the core structure provides a powerful tool for optimizing potency and selectivity through rigorous structure-activity relationship studies.

Future research should focus on:

-

Elucidating Detailed Mechanisms: While primary mechanisms like apoptosis and NF-κB inhibition have been identified, further studies are needed to pinpoint specific molecular targets.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Broadening the Scope: The scaffold's versatility suggests potential applications in other therapeutic areas, such as cardiovascular or metabolic diseases, which warrant investigation.

References

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives.

-

N-(2,2-Diphenylethyl)furan-2-carboxamide.

-

2,2-Diphenylethylamine | C14H15N | CID 77575.

-

2-Phenethylamines in Medicinal Chemistry: A Review.

-

Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties.

-

Synthesis of some Amide derivatives and their Biological activity.

-

Synthesis and anticancer activity of some novel 2-phenazinamine derivatives.

-

Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy.

-

exhibited antimicrobial activity: Topics by Science.gov.

-

2,2-Diphenylethylamine 96 3963-62-0.

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines.

-

Antibacterial activity of 2-methoxy phenethylamine-based imine and β-lactam derivative in nosocomial infections.

-

Synthesis and Critical View on the Structure–Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents.

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.

-

The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells.

-

(PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

-

Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents.

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.

-

Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases.

-

Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Landscape of 2,2-Diphenylethylamine via Quantum Chemical Calculations

Abstract

2,2-Diphenylethylamine is a significant structural motif in medicinal chemistry, serving as a backbone for numerous psychoactive and neuroprotective agents.[1] Its biological activity is intrinsically tied to its three-dimensional conformation, which governs its interaction with target receptors. This guide provides an in-depth, technically-focused protocol for elucidating the conformational landscape of 2,2-Diphenylethylamine using quantum chemical calculations. We will leverage Density Functional Theory (DFT) to perform a relaxed potential energy surface scan, identify low-energy conformers, and analyze their thermodynamic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of flexible molecules.[2][3][4]

Introduction: The Primacy of Conformation in Drug Action

The efficacy of a drug molecule is not solely determined by its chemical formula but by the specific three-dimensional shape it adopts to bind to a biological target.[5] For flexible molecules like 2,2-Diphenylethylamine, which possess several rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The collection of these shapes and their relative energies is known as the conformational landscape.

The 2,2-diphenylethylamine scaffold is valued in medicinal chemistry for the lipophilicity and receptor-binding affinity it imparts.[1] Understanding which conformations are energetically favorable is a critical step in rational drug design.[5] Quantum mechanics (QM) offers a highly accurate framework for this exploration, providing insights that are often difficult to obtain experimentally.[6] This guide will detail a robust computational workflow to map the conformational preferences of 2,2-Diphenylethylamine.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set.[7]

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, particularly for organic molecules.[8] Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, providing a more physically realistic description of the forces that govern molecular geometry.

For this study, we recommend the B3LYP functional. It is a hybrid functional that has a long track record of providing reliable geometries and relative energies for a wide range of molecules.[9] Crucially, we will pair it with an empirical dispersion correction, specifically Grimme's D3 scheme with Becke-Johnson damping (B3LYP-D3(BJ) ). This correction is vital for accurately modeling the non-covalent interactions (van der Waals forces) that play a significant role in stabilizing different folded conformations of flexible molecules.[9][10][11] The importance of such dispersion forces has been demonstrated in numerous studies of molecular conformations.[11]

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei.[12] A larger basis set provides more accuracy but at a higher computational cost.

For this application, the 6-311+G(d,p) Pople-style basis set is a robust choice.[13] Let's break down its components:

-

6-311 : This indicates a triple-zeta quality for the valence electrons, meaning each valence atomic orbital is described by three separate basis functions, allowing for greater flexibility.

-

+G : This adds diffuse functions to heavy (non-hydrogen) atoms, which are important for describing lone pairs and anions, and are generally good practice for improving accuracy.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and are essential for correctly describing bonding and intermolecular interactions.

The Computational Workflow: A Step-by-Step Protocol